4-(3-Methylpiperidin-1-yl)butan-1-amine

Description

Historical Context and Emergence in Chemical Literature

A specific historical account detailing the first synthesis of 4-(3-Methylpiperidin-1-yl)butan-1-amine is not prominently featured in seminal chemical literature. However, its emergence can be contextualized within the extensive exploration of piperidine (B6355638) derivatives. The synthesis of such compounds is often driven by the search for novel bioactive molecules. Researchers frequently create libraries of related structures by modifying different parts of a lead compound to explore structure-activity relationships (SARs). The synthesis of this compound is likely a result of such exploratory synthetic efforts, aiming to understand how the combination of a 3-methylpiperidine (B147322) ring and a butane-1-amine linker influences chemical and biological properties.

Structural Features and Classification within Organic Chemistry

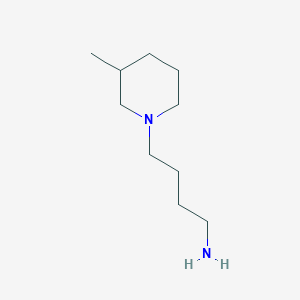

This compound is a diamine that can be classified as a substituted heterocyclic aliphatic amine. Its structure is characterized by a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. nih.govencyclopedia.pub This ring is substituted at the 3-position with a methyl group and at the 1-position (the nitrogen atom) with a butylamine (B146782) group. The butane-1-amine moiety is a four-carbon aliphatic chain with a primary amine group at one end.

Key Structural Features:

Piperidine Ring: A saturated six-membered nitrogen-containing heterocycle.

3-Methyl Group: A methyl substituent on the piperidine ring, introducing a chiral center.

Tertiary Amine: The nitrogen atom of the piperidine ring is tertiary, being bonded to two carbon atoms within the ring and one carbon atom of the butyl chain.

Butyl Linker: A four-carbon aliphatic chain connecting the piperidine nitrogen to the primary amine.

Primary Amine: A terminal -NH2 group.

The presence of these distinct functional groups imparts specific chemical properties to the molecule, such as basicity, and potential for various chemical reactions at the primary amine and the tertiary amine.

Significance of Piperidine and Butane (B89635) Amine Moieties in Synthetic and Biological Chemistry

The significance of this compound in chemical research can be largely attributed to the well-established importance of its constituent parts: the piperidine ring and the butane amine linker.

The piperidine moiety is a highly privileged scaffold in medicinal chemistry and drug discovery. nih.gov It is a common structural component in a vast number of pharmaceuticals and natural alkaloids. nih.govencyclopedia.pub The piperidine ring is favored for its ability to introduce a basic nitrogen atom, which can be crucial for receptor binding and for improving the pharmacokinetic properties of a drug candidate. Its conformational flexibility also allows it to present substituents in specific spatial orientations for optimal interaction with biological targets. Piperidine derivatives have been explored for a wide range of therapeutic applications, including as anticancer agents, treatments for neurological disorders, and antimicrobial agents. encyclopedia.pubnih.govnbinno.comresearchgate.net

The butane amine moiety serves as a flexible linker connecting the piperidine ring to a terminal primary amine. Alkyl amines, such as butylamine, are fundamental building blocks in organic synthesis. wikipedia.org The length and flexibility of the butyl chain can be critical in positioning the terminal amine group for interactions with a target molecule. Primary amines are also versatile functional groups that can participate in a wide array of chemical transformations, including amidation, alkylation, and the formation of imines, making them valuable for further chemical modifications. mdpi.com Butan-1-amine itself is a primary aliphatic amine derived from butane by the substitution of a hydrogen atom at position 1 with an amino group. nih.gov

Overview of Research Trajectories for Related Amines and Heterocyclic Systems

Research into heterocyclic amines is a dynamic and continually evolving field. numberanalytics.comnumberanalytics.com Current trends focus on the development of more efficient and sustainable synthetic methodologies, including the use of catalysis to construct complex heterocyclic systems. numberanalytics.comnumberanalytics.com There is also a strong emphasis on exploring the applications of these compounds in materials science and as therapeutic agents. numberanalytics.com

The study of heterocyclic aromatic amines (HAAs), which are formed during the cooking of protein-rich foods, is an area of significant research due to their potential carcinogenic properties. nih.govresearchgate.net While this compound is not an aromatic amine, this field of study highlights the broader interest in the biological activities of amine-containing heterocyclic compounds.

The general trajectory for research involving compounds like this compound is often directed towards the synthesis of analogues with varied substitution patterns on the piperidine ring and different lengths of the alkyl amine chain. These systematic modifications allow for the exploration of how structural changes impact the molecule's properties, which is a fundamental aspect of drug discovery and materials science.

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C10H22N2 |

| Molecular Weight | 170.30 g/mol |

| CAS Number | 900717-42-2 |

Data sourced from publicly available chemical databases.

Table 2: Structural Components and Their Significance

| Component | Classification | Significance in Chemical Research |

| Piperidine | Saturated Heterocycle | Privileged scaffold in medicinal chemistry, present in numerous pharmaceuticals and alkaloids. nih.govencyclopedia.pubnih.govresearchgate.net |

| Butane Amine | Aliphatic Amine Linker | Provides a flexible spacer and a reactive primary amine for further functionalization. wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylpiperidin-1-yl)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-10-5-4-8-12(9-10)7-3-2-6-11/h10H,2-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIJPPCHKFBTMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900717-42-2 | |

| Record name | 4-(3-methylpiperidin-1-yl)butan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 3 Methylpiperidin 1 Yl Butan 1 Amine

Strategic Approaches to the Synthesis of the Piperidine (B6355638) Core

Asymmetric Synthesis Routes to 3-Methylpiperidine (B147322) Ring

Achieving an enantiomerically enriched 3-substituted piperidine is a significant focus in medicinal chemistry. snnu.edu.cn Traditional methods often result in lengthy syntheses or require challenging chiral separations. nih.gov Modern asymmetric strategies provide more direct access to specific enantiomers.

One prominent approach involves the rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cn This method can utilize pyridine (B92270) derivatives and boronic acids to form 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. snnu.edu.cnnih.gov A subsequent reduction step then yields the desired enantioenriched 3-substituted piperidine. snnu.edu.cn This three-step process typically involves:

Partial reduction of pyridine.

Rhodium-catalyzed asymmetric carbometalation.

A final reduction to the piperidine ring. nih.gov

Another strategy employs chiral auxiliaries. For instance, an N-protected piperidin-2-one can be synthesized from commercially available starting materials like D-phenylglycinol and delta-valerolactone. researchgate.net The stereochemistry of the subsequent alkylation to introduce the methyl group can be controlled, leading to a single isomer in high yield. researchgate.net Chemoenzymatic methods have also been developed to create divergent syntheses of substituted piperidines, allowing for the creation of various stereoisomers from a common precursor. nih.gov

Table 1: Comparison of Asymmetric Synthesis Strategies for 3-Substituted Piperidines

| Method | Key Reagents/Catalysts | Precursors | Key Features |

|---|---|---|---|

| Asymmetric Reductive Heck | Rhodium catalyst, Chiral ligands (e.g., (S)-Segphos) | Pyridine, Boronic acids | High enantioselectivity and yield; broad functional group tolerance. snnu.edu.cnorganic-chemistry.org |

| Chiral Auxiliary | D-phenylglycinol, s-BuLi | delta-Valerolactone | Diastereoselective alkylation; allows for separation of isomers. researchgate.net |

Cyclization Reactions for Piperidine Formation

Cyclization is a fundamental strategy for constructing the piperidine ring. A common industrial method involves the catalytic cyclization of 2-methyl-1,5-diaminopentane in the gaseous phase over a catalyst such as activated alumina (Al₂O₃) or an aluminum/silicon mixed oxide. google.com This process can produce 3-methylpiperidine in high yield and purity. google.com

Intramolecular nucleophilic substitution is another classic approach. For example, a precursor like ε-chloropentylamine can undergo cyclization in the presence of an alkali to form the piperidine ring. odu.edu Aza-Prins cyclization, which involves the reaction of an N-tosyl homoallylamine with a carbonyl compound in the presence of a Lewis acid like AlCl₃, can also yield substituted piperidines. organic-chemistry.org

Furthermore, palladium-catalyzed reactions, such as the Wacker-type aerobic oxidative cyclization of alkenes, provide a pathway to various six-membered nitrogen heterocycles, including piperidines. organic-chemistry.org These reactions often proceed under mild conditions and offer a route to functionalized products.

Installation of the Butane (B89635) Amine Side Chain

Once the 3-methylpiperidine core is synthesized, the next phase is the installation of the 4-aminobutyl side chain onto the piperidine nitrogen. This is typically achieved through C-N bond formation via reductive amination or nucleophilic substitution.

C-N Bond Formation Strategies

The formation of the C-N bond between the 3-methylpiperidine nitrogen and the butane side chain is the final key step. The choice of strategy depends on the available starting materials and the desired reaction conditions. The two most prevalent methods are reductive amination and nucleophilic substitution, each offering distinct advantages.

Reductive Amination Pathways

Reductive amination is a highly versatile and widely used method for forming C-N bonds, as it avoids the overalkylation issues common with direct alkylation. masterorganicchemistry.comharvard.edu The process involves the reaction of the secondary amine (3-methylpiperidine) with a carbonyl compound, followed by the reduction of the intermediate iminium ion. researchgate.net

A suitable carbonyl precursor for installing the 4-aminobutyl chain would be 4-aminobutanal or a protected equivalent. The reaction proceeds by forming an iminium ion between the 3-methylpiperidine and the aldehyde, which is then reduced in situ. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mild nature and selectivity for reducing the iminium ion in the presence of the carbonyl group. masterorganicchemistry.commdpi.com

The general procedure involves dissolving the piperidine and the aldehyde in a suitable solvent like tetrahydrofuran (THF), adding the reducing agent, and stirring at room temperature. mdpi.com This one-pot procedure is efficient and applicable to a wide range of substrates. sigmaaldrich.com

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Chemical Formula | Key Characteristics |

|---|---|---|

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild, selective, commonly used for primary and secondary amines. mdpi.com |

| Sodium Cyanoborohydride | NaBH₃CN | Stable in acidic conditions, selectively reduces imines over carbonyls. harvard.edu |

Nucleophilic Substitution Reactions

An alternative strategy is the direct N-alkylation of 3-methylpiperidine via a nucleophilic substitution reaction. researchgate.net In this approach, the nitrogen atom of the piperidine acts as a nucleophile, attacking an electrophilic carbon on a four-carbon chain.

The alkylating agent would typically be a 4-halobutylamine derivative, such as N-(4-bromobutyl)phthalimide, where the primary amine is protected to prevent self-reaction. The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, and a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) may be added to deprotonate the piperidine nitrogen, enhancing its nucleophilicity. researchgate.net To avoid the formation of a quaternary ammonium salt, the alkylating agent is typically added slowly to ensure the piperidine remains in excess. researchgate.net After the alkylation step, the protecting group on the primary amine (e.g., phthalimide) is removed to yield the final product.

Stereoselective Synthesis of 4-(3-Methylpiperidin-1-yl)butan-1-amine

The presence of a stereocenter in the 3-methylpiperidine moiety necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure or enriched forms of the target compound. Both diastereoselective and enantioselective approaches, often employing chiral auxiliaries or catalysts, are key to achieving this control.

Diastereoselective and Enantioselective Methodologies

While direct stereoselective synthetic routes for this compound are not extensively documented in publicly available literature, analogous strategies for the synthesis of 3-substituted piperidines can be applied. One prominent approach involves the catalytic enantioselective synthesis of 3-substituted piperidines from pyridine precursors. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a partially reduced pyridine derivative can furnish 3-substituted tetrahydropyridines with high enantioselectivity. Subsequent reduction of the tetrahydropyridine ring would yield the desired chiral piperidine core. This methodology offers a versatile route to a variety of enantioenriched 3-piperidines.

Another powerful strategy is the diastereoselective alkylation of piperidine derivatives. By employing a pre-existing chiral center on the piperidine ring or its N-substituent, the introduction of the methyl group at the 3-position can be directed to afford a specific diastereomer. For example, the alkylation of 1,2-dihydropyridines can proceed with high regio- and diastereoselectivity, allowing for the controlled installation of substituents.

Hydrogenation of substituted pyridines is also a common method for producing piperidine derivatives. Depending on the catalyst and the substitution pattern of the pyridine ring, this can lead to the diastereoselective formation of the corresponding piperidines.

Chiral Auxiliary and Catalyst-Controlled Syntheses

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. In the context of synthesizing the 3-methylpiperidine core, a chiral auxiliary can be attached to the piperidine nitrogen or another part of the molecule to control the diastereoselective introduction of the methyl group. For example, the asymmetric synthesis of N-protected 3-methylpiperidin-2-one has been achieved using D-phenylglycinol as a chiral auxiliary. The auxiliary directs the alkylation of the piperidin-2-one intermediate, leading to the formation of the 3-methyl derivative with high diastereomeric excess. Subsequent reduction of the lactam and functionalization of the nitrogen would lead to the desired 3-methylpiperidine scaffold.

Catalyst-controlled syntheses offer an elegant alternative to the use of stoichiometric chiral auxiliaries. Transition metal catalysts paired with chiral ligands can facilitate a wide range of enantioselective transformations. For the synthesis of 3-substituted piperidines, rhodium-based catalysts with chiral phosphine ligands have been shown to be effective in the asymmetric hydrogenation of tetrahydropyridines or the hydroboration of dihydropyridines, establishing the stereocenter at the 3-position with high enantioselectivity.

| Methodology | Key Features | Potential Application to Target Compound |

| Catalytic Asymmetric Reductive Heck Reaction | Rhodium-catalyzed; high enantioselectivity. | Synthesis of an enantioenriched 3-methyl-tetrahydropyridine intermediate. |

| Diastereoselective Alkylation | Utilizes existing chirality to direct new stereocenter formation. | Introduction of the methyl group onto a chiral piperidine precursor. |

| Chiral Auxiliary-Assisted Synthesis | Stoichiometric use of a chiral directing group. | Control of stereochemistry during the formation of the 3-methylpiperidine ring. |

| Asymmetric Hydrogenation | Transition metal catalysis with chiral ligands. | Enantioselective reduction of a tetrahydropyridine precursor. |

Derivatization and Functionalization Reactions of this compound

The bifunctional nature of this compound, possessing both a secondary amine within the piperidine ring (after potential N-dealkylation of a precursor) and a primary amine on the side chain, as well as a tertiary amine at the piperidine nitrogen, allows for a wide array of chemical transformations.

Amine Functional Group Transformations (e.g., Acylation, Alkylation)

The primary amine of the butan-1-amine side chain is a versatile handle for derivatization. It can readily undergo acylation with acyl chlorides or anhydrides to form amides. Similarly, reaction with isocyanates or isothiocyanates can yield urea (B33335) and thiourea derivatives, respectively. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound.

Alkylation of the primary amine can be achieved using alkyl halides. To control the degree of alkylation and avoid the formation of quaternary ammonium salts, reductive amination with aldehydes or ketones is a commonly employed strategy. This reaction involves the formation of an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.

Reactions at the Piperidine Nitrogen (e.g., Quaternization)

The tertiary nitrogen of the piperidine ring is nucleophilic and can react with alkylating agents to form quaternary ammonium salts. The diastereoselectivity of this N-quaternization process can be influenced by the steric environment around the nitrogen and the nature of the alkylating agent. The formation of these salts can significantly alter the biological activity and solubility of the parent molecule. The study of N-quaternization of substituted piperidines is important for understanding the reactivity of these systems and for the development of new compounds with applications as ionic liquids, catalysts, and therapeutic agents.

| Reactant | Reaction Type | Functional Group Modified | Product Type |

| Acyl Halide | Acylation | Primary Amine | Amide |

| Alkyl Halide | Alkylation | Primary Amine | Secondary/Tertiary Amine |

| Aldehyde/Ketone | Reductive Amination | Primary Amine | Secondary/Tertiary Amine |

| Alkyl Halide | Quaternization | Piperidine Nitrogen | Quaternary Ammonium Salt |

Modification of the Butane Chain (e.g., Chain Extension, Oxidation)

The butane chain connecting the primary amine to the piperidine ring can also be a site for chemical modification. Chain extension, the process of increasing the length of a polymer or molecular chain, can be conceptually applied here to lengthen the alkyl chain. This could be achieved through multi-step synthetic sequences, for example, by converting the primary amine to a leaving group, followed by nucleophilic substitution with a cyanide anion and subsequent reduction. Alternatively, coupling reactions could be employed to append longer carbon chains.

Oxidation of the N-alkylpiperidine moiety can also lead to novel derivatives. For instance, oxidation of the carbon atom alpha to the piperidine nitrogen can occur, potentially leading to the formation of lactams or other oxidized products. The regioselectivity of such oxidations would be influenced by the substitution pattern on the piperidine ring and the choice of oxidizing agent. While direct oxidation of the butane chain itself is less common without specific activating groups, functionalization of the primary amine can introduce moieties that facilitate further reactions along the chain.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles are integral to modern synthetic design, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jocpr.com The synthesis of amines, including this compound, can be evaluated and improved through the lens of these principles.

A core concept in green chemistry is atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. primescholars.comrsc.org Traditional methods for amine synthesis, such as the Gabriel synthesis, exhibit poor atom economy because they use stoichiometric amounts of reagents that become waste byproducts (e.g., phthalic acid derivatives). libretexts.orgprimescholars.com

Reductive amination, as described above, generally offers a better atom economy. In an ideal one-pot reaction, the main byproduct is a single molecule of water from the imine formation step. The atoms from the amine, the carbonyl compound, and the hydride reagent are largely incorporated into the product.

Comparison of Synthetic Strategies by Green Chemistry Metrics

| Synthetic Strategy | Key Reagents | Primary Byproducts | Atom Economy | Environmental Considerations | Citations |

| Gabriel Synthesis | Phthalimide, Alkyl Halide, Hydrazine | Phthalhydrazide | Low | Use of halogenated compounds and hydrazine (toxic). | primescholars.com |

| Reductive Amination | Amine, Carbonyl, Hydride Reagent | Water, Borate salts | Moderate to High | Depends on the hydride reagent; NaBH₃CN produces toxic cyanide waste. Catalytic hydrogenation is cleaner. | wikipedia.orgmasterorganicchemistry.com |

| "Borrowing Hydrogen" Catalysis | Amine, Alcohol, Catalyst | Water | Very High | Atom-economical, avoids pre-oxidation of alcohols to aldehydes, uses readily available starting materials. | rsc.orgorganic-chemistry.org |

To further enhance the green credentials of the synthesis of this compound, more advanced and sustainable catalytic methods can be employed. A leading green alternative to traditional reductive amination is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. rsc.org This process allows for the N-alkylation of amines using alcohols, which are often inexpensive and can be derived from renewable resources.

In this approach, a transition-metal catalyst (often based on iridium or ruthenium) temporarily "borrows" hydrogen from the alcohol, oxidizing it in situ to an aldehyde. organic-chemistry.org This aldehyde then reacts with the amine (e.g., 3-methylpiperidine) to form an imine. The catalyst then returns the "borrowed" hydrogen to the imine, reducing it to the final amine product. The only byproduct of this entire catalytic cycle is water. rsc.org This method is highly atom-economical and avoids the need for stoichiometric oxidizing or reducing agents.

Sophisticated Spectroscopic and Chromatographic Characterization of 4 3 Methylpiperidin 1 Yl Butan 1 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-(3-Methylpiperidin-1-yl)butan-1-amine. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

For a definitive analysis, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required. The expected chemical shifts in ¹H NMR for protons adjacent to the nitrogen atoms would likely appear in the range of 2.5-3.5 ppm due to the electron-withdrawing effect of the nitrogen ycdehongchem.com. The protons of the methyl group on the piperidine (B6355638) ring would exhibit a characteristic signal, likely a doublet, at a higher field (lower ppm).

In the ¹³C NMR spectrum, the carbon atoms directly bonded to the nitrogen atoms would be deshielded, appearing at a lower field. The chemical shifts for piperidine ring carbons are typically observed at approximately 47, 27.2, and 25.2 ppm, which would be modified by the N-alkylation and the C3-methyl substitution wikipedia.orgresearchgate.net.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperidine Ring - C2, C6 (axial, equatorial) | 2.5 - 3.5 | ~45 - 55 |

| Piperidine Ring - C3 | 1.5 - 2.0 | ~30 - 40 |

| Piperidine Ring - C4, C5 | 1.4 - 1.8 | ~25 - 35 |

| 3-Methyl Group (CH₃) | 0.8 - 1.2 (doublet) | ~15 - 25 |

| Butyl Chain - N-CH₂ | 2.5 - 3.0 (triplet) | ~50 - 60 |

| Butyl Chain - CH₂-CH₂-CH₂-NH₂ | 1.4 - 1.8 (multiplets) | ~25 - 35 |

| Butyl Chain - CH₂-NH₂ | 2.7 - 3.2 (triplet) | ~40 - 50 |

| Primary Amine (NH₂) | 1.0 - 2.5 (broad singlet) | N/A |

Note: These are estimated values and may vary based on solvent and experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons through the piperidine ring and along the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal based on its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (2-3 bonds) between protons and carbons. This would be essential to connect the butyl chain to the nitrogen of the piperidine ring and to confirm the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. This would be particularly useful in determining the stereochemistry of the 3-methylpiperidine (B147322) ring, for instance, by observing the spatial relationship between the methyl protons and other protons on the ring.

Solid-State NMR for Polymorphic Analysis

In the event that this compound exists in different crystalline forms, or polymorphs, solid-state NMR (ssNMR) would be a powerful tool for their characterization. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of atoms in the solid lattice. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would yield high-resolution spectra of the solid material, allowing for the differentiation of polymorphs which may exhibit distinct chemical shifts and relaxation times due to differences in their crystal packing.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₁₀H₂₄N₂), the expected exact mass of the protonated molecule [M+H]⁺ would be precisely determined.

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)

Due to the presence of two basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode would be the ideal method for generating the protonated molecular ion [M+H]⁺ with high efficiency and minimal fragmentation rsc.org. Atmospheric Pressure Chemical Ionization (APCI-MS) could also be employed and might be useful for distinguishing between certain isomers like N-oxides if they were present as metabolites or impurities researchgate.net.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the isolation of the parent ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that confirms the molecular structure. For this compound, characteristic fragmentation pathways would be expected:

Alpha-cleavage: The bonds adjacent to the nitrogen atoms are prone to cleavage. This is a dominant fragmentation pathway for amines and would lead to characteristic losses libretexts.org.

Piperidine Ring Opening: Fragmentation could occur within the piperidine ring, leading to a series of diagnostic ions scispace.comscielo.br.

Loss of the Butylamine (B146782) Side Chain: Cleavage of the bond between the piperidine nitrogen and the butyl chain would be an expected fragmentation event.

Interactive Table 2: Predicted Key Fragment Ions in MS/MS of [C₁₀H₂₄N₂+H]⁺

| m/z (mass-to-charge ratio) | Predicted Fragment Structure/Loss | Fragmentation Pathway |

| [M+H]⁺ - 17 (NH₃) | Loss of ammonia | Cleavage at the primary amine end |

| [M+H]⁺ - 72 (C₄H₁₀N) | Loss of butan-1-amine | Cleavage of the N-butyl bond from the piperidine |

| 98 | [C₆H₁₂N]⁺ | Fragment corresponding to the protonated methylpiperidine ring |

| 84 | [C₅H₁₀N]⁺ | Loss of the methyl group from the piperidine fragment |

| 30 | [CH₄N]⁺ | Fragment from the primary amine terminus |

Note: These are predicted fragmentation patterns. Actual results may show additional or different fragments.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

Vibrational spectroscopy techniques like FTIR and Raman provide information about the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation.

In the FTIR spectrum of this compound, several characteristic bands would be expected:

N-H Stretching: The primary amine (-NH₂) group would exhibit two bands in the region of 3400-3250 cm⁻¹ corresponding to asymmetric and symmetric stretching vibrations. These bands are typically weaker and sharper than O-H stretches orgchemboulder.com.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl, methylene, and methine groups would appear in the 3000-2850 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine is expected in the 1650-1580 cm⁻¹ range orgchemboulder.com.

C-N Stretching: The stretching vibrations for the aliphatic C-N bonds (both tertiary in the ring and primary in the chain) would be found in the 1250-1020 cm⁻¹ region orgchemboulder.com.

N-H Wagging: A characteristic broad band for the primary amine N-H wag is expected between 910-665 cm⁻¹ orgchemboulder.com.

Raman spectroscopy , being complementary to FTIR, would also be valuable. It is particularly sensitive to non-polar bonds. Therefore, the C-C backbone of the piperidine ring and butyl chain would likely show strong signals in the Raman spectrum. The symmetric vibrations of the molecule would also be more Raman-active.

Interactive Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Activity |

| Primary Amine (-NH₂) | N-H Stretch | 3400-3250 (two bands) | Medium |

| Aliphatic C-H | C-H Stretch | 3000-2850 | Strong |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1650-1580 | Medium |

| Aliphatic CH₂ | C-H Bend (Scissoring) | ~1470 | Medium |

| C-N (Tertiary & Primary) | C-N Stretch | 1250-1020 | Weak |

| Primary Amine (-NH₂) | N-H Wag | 910-665 (broad) | Weak |

Characteristic Vibrational Modes of Amine and Piperidine Functionalities

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides invaluable information regarding the functional groups present in a molecule. For this compound, the spectrum is a composite of vibrations from the primary amine (-NH2), the tertiary amine within the piperidine ring, and the hydrocarbon backbone.

The primary amine functionality is identified by several characteristic bands. wpmucdn.comorgchemboulder.com Two medium-intensity absorption bands are typically observed in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. wpmucdn.comrockymountainlabs.com Furthermore, a medium to strong scissoring (bending) vibration for the -NH2 group appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com A broad N-H wagging band can also be observed between 910-665 cm⁻¹. orgchemboulder.com

The 3-methylpiperidine moiety contributes vibrations from its C-H and C-N bonds. The stretching vibrations of the C-H bonds in the methyl and methylene groups of the ring and butyl chain are expected in the 3000-2800 cm⁻¹ region. rockymountainlabs.com The C-N stretching vibration of the tertiary amine within the piperidine ring is typically a medium or weak band found in the 1250–1020 cm⁻¹ range for aliphatic amines. orgchemboulder.com Studies on 3-methylpiperidine specifically have aided in assigning these complex vibrational modes through density functional theory (DFT) calculations. nih.gov

Table 1: Characteristic Infrared Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3500 - 3300 (two bands) | Medium |

| Primary Amine (-NH₂) | N-H Scissoring (Bend) | 1650 - 1580 | Medium - Strong |

| Primary Amine (-NH₂) | C-N Stretch | 1250 - 1020 | Medium - Weak |

| Primary Amine (-NH₂) | N-H Wag | 910 - 665 | Strong, Broad |

| Piperidine & Butyl Chain | C-H Stretch (Aliphatic) | 3000 - 2800 | Strong |

| Tertiary Amine (Piperidine) | C-N Stretch | 1250 - 1020 | Medium - Weak |

| Methylene Groups (-CH₂) | CH₂ Scissoring (Bend) | ~1470 | Medium |

| Methyl Group (-CH₃) | Asymmetric C-H Bend | ~1460 | Medium |

| Methyl Group (-CH₃) | Symmetric C-H Bend | ~1375 | Medium |

Conformational Analysis via Vibrational Spectroscopy

The 3-methylpiperidine ring predominantly adopts a chair conformation to minimize steric strain. acs.org This results in two possible diastereomeric chair conformers based on the orientation of the methyl group: equatorial (cis) or axial (trans) relative to the butylamine substituent at the nitrogen. The relative stability of these conformers is influenced by steric and electronic factors. acs.org In N-methylpiperidine, the equatorial conformation is significantly more stable. rsc.org

Vibrational spectroscopy can be used to study this conformational equilibrium. The positions and intensities of certain vibrational bands, particularly C-H and C-N modes, are sensitive to the local geometry of the molecule. nih.gov For instance, the interaction between the nitrogen lone pair and adjacent axial C-H bonds can influence the vibrational frequencies.

Furthermore, the protonation state of the two amine groups can significantly impact the conformational preference. Protonation of the piperidine nitrogen to form a piperidinium salt can introduce electrostatic interactions that may stabilize the axial conformer, potentially altering the conformational equilibrium. nih.gov These changes would be reflected in the vibrational spectrum, for example, through the appearance of broad N⁺-H stretching bands and shifts in the fingerprint region. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral this compound

The presence of a chiral center at the 3-position of the piperidine ring means that this compound exists as a pair of enantiomers, (R)- and (S)-. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is a powerful technique for studying chiral molecules. mdpi.com

While the native molecule may exhibit a CD signal, it is often weak if the chiral center is distant from a strong chromophore. To enhance the signal and enable accurate determination of enantiomeric excess (ee), a common strategy involves derivatization of the primary amine with a chromophoric agent or complexation with a chiral host. nih.govnih.govacs.org For example, the primary amine can be condensed with an aldehyde to form an imine, which can then be complexed with a chiral metal complex (e.g., Fe(II) or Cu(I) based). nih.govacs.org This creates a new, strongly absorbing chromophore in a chiral environment, leading to intense CD signals known as Cotton effects.

The sign and magnitude of the Cotton effect can be correlated with the absolute configuration and enantiomeric excess of the amine. nih.gov By creating calibration curves with samples of known ee, the enantiomeric purity of an unknown sample can be rapidly determined. nih.govhindsinstruments.com

Table 2: Hypothetical Experimental Parameters for CD-based Enantiomeric Excess Determination

| Parameter | Description |

| Sensing Ensemble | Fe(II)(TfO)₂ and 2-formyl-3-hydroxypyridine |

| Reaction | In-situ condensation of the primary amine with the aldehyde to form an imine, followed by complexation with Fe(II) to form a chiral octahedral complex. acs.org |

| Solvent | Acetonitrile or similar appropriate solvent |

| Measurement Type | Wavelength scan to identify the Metal-to-Ligand Charge Transfer (MLCT) band. |

| Analytical Wavelength | Fixed wavelength measurement at the maximum of the CD signal (e.g., in the visible region) for quantitative analysis. nih.gov |

| Analysis | Construction of a linear calibration curve of CD signal intensity versus enantiomeric excess (ee%). |

Advanced Chromatographic Techniques for Purity and Isomeric Analysis

Chromatography is indispensable for assessing the chemical and chiral purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer complementary capabilities for comprehensive analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. derpharmachemica.com The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. wikipedia.org A wide variety of CSPs are available, with polysaccharide-based phases (e.g., cellulose or amylose derivatives) being particularly versatile for separating a broad range of chiral compounds, including amines. eijppr.comnih.gov

Method development involves selecting an appropriate CSP and mobile phase to achieve baseline resolution of the enantiomers. For a compound like this compound, both normal-phase (e.g., hexane/isopropanol) and reversed-phase modes could be effective. hplc.eu To enhance detection sensitivity, especially at low concentrations, the primary amine can be derivatized with a UV-absorbing tag, such as benzoyl chloride, prior to analysis. google.com

Table 3: Representative Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralpak® IA or similar amylose-based CSP |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm (or higher if derivatized) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS combines the high separation efficiency of gas chromatography with the powerful identification capabilities of mass spectrometry. However, primary and secondary amines can exhibit poor chromatographic behavior (e.g., peak tailing) due to their polarity and tendency to adsorb onto the column. To overcome this, derivatization is employed to convert the amine functionalities into more volatile and less polar groups. sigmaaldrich.comyoutube.com

Common derivatization techniques include acylation (using reagents like trifluoroacetic anhydride or pentafluorobenzoyl chloride) or silylation (using reagents like MTBSTFA). youtube.comlibretexts.org This process replaces the active hydrogens on the primary amine, yielding a derivative with improved chromatographic properties.

The mass spectrometer fragments the derivatized molecule in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pattern for this compound would be expected to show characteristic losses related to the piperidine ring, the methyl group, and cleavage along the butyl chain. The base peak is often the result of alpha-cleavage adjacent to a nitrogen atom, leading to a stable, resonance-stabilized cation. nih.govmiamioh.edu

Table 4: Typical GC-MS Analysis Parameters for a Derivatized Amine

| Parameter | Condition |

| Derivatization Reagent | Trifluoroacetic Anhydride (TFAA) |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane |

| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-550 |

| Expected Fragmentation | - Alpha-cleavage next to the piperidine nitrogen.- Loss of the methyl group (M-15).- Fragmentation of the butyl chain.- Cleavage of the piperidine ring. wvu.edu |

Computational and Theoretical Investigations of 4 3 Methylpiperidin 1 Yl Butan 1 Amine

Quantum Chemical Calculations and Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net For a molecule like 4-(3-methylpiperidin-1-yl)butan-1-amine, DFT calculations, particularly using hybrid functionals like B3LYP, are well-suited to predict a variety of molecular properties. rsc.orgresearchgate.net

The initial step in computational analysis involves optimizing the molecular geometry to find the lowest energy arrangement of atoms. For this compound, this process reveals several possible stable conformers due to the flexibility of the piperidine (B6355638) ring and the attached butylamine (B146782) chain.

The piperidine ring is expected to adopt a stable chair conformation. ias.ac.in The methyl group at the 3-position can exist in either an axial or equatorial position. The equatorial conformation is generally more stable for alkyl substituents on a cyclohexane or piperidine ring as it minimizes steric hindrance. acs.org Therefore, the most stable conformer of the piperidine ring is predicted to have the 3-methyl group in the equatorial position. The N-substituted butan-1-amine chain also possesses multiple rotatable bonds, leading to various spatial arrangements.

A full conformational analysis would involve systematically rotating all single bonds to map the potential energy surface and identify all low-energy minima. The global minimum would represent the most stable conformation of the molecule in the gas phase.

Table 1: Predicted Optimized Geometric Parameters for the Equatorial Conformer of this compound (Chair Conformation)

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Lengths (Å) | ||

| C-N (piperidine) | ~1.47 | |

| C-C (piperidine) | ~1.53 | |

| N-C (butyl chain) | ~1.47 | |

| C-C (butyl chain) | ~1.54 | |

| C-N (amine) | ~1.46 | |

| N-H (amine) | ~1.01 | |

| Bond Angles (°) | ||

| C-N-C (piperidine) | ~112.0 | |

| C-C-N (piperidine) | ~111.0 | |

| C-N-C (N-butyl) | ~113.0 | |

| C-C-N (amine) | ~110.0 | |

| H-N-H (amine) | ~107.0 |

Note: These values are representative and based on DFT calculations of similar substituted piperidine and alkylamine structures.

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

For this compound, the HOMO is expected to be primarily localized on the nitrogen atoms, specifically on the lone pair electrons of the primary amine and the tertiary amine in the piperidine ring. researchgate.net This indicates that these nitrogen centers are the most probable sites for electrophilic attack and act as the primary electron donors. The LUMO, conversely, is likely distributed across the σ* (antibonding) orbitals of the C-N and C-C bonds.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap implies the molecule is more reactive. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies

| Orbital | Predicted Energy (eV) | Description |

| HOMO | ~ -6.0 to -5.5 | Localized on the lone pairs of the primary and tertiary nitrogen atoms. |

| LUMO | ~ 0.5 to 1.0 | Distributed across σ* antibonding orbitals of the alkyl framework. |

| Gap (ΔE) | ~ 6.0 to 7.0 | Indicates high kinetic stability, typical for saturated aliphatic amines. |

Note: Values are illustrative, based on typical DFT calculations for N-alkylated piperidines.

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. q-chem.com By calculating the second derivatives of the energy with respect to atomic positions, a set of normal vibrational modes and their corresponding frequencies can be obtained. mdpi.com

For this compound, the calculated IR spectrum would show characteristic peaks corresponding to specific functional groups. It is standard practice to apply a scaling factor to the calculated frequencies to achieve better agreement with experimental data, accounting for anharmonicity and basis set limitations. mdpi.com

Key predicted vibrational modes would include:

N-H stretching: From the primary amine group (-NH2), expected as two distinct bands in the 3300-3500 cm⁻¹ region.

C-H stretching: From the methyl, methylene, and methine groups, appearing in the 2850-3000 cm⁻¹ range.

N-H bending (scissoring): A characteristic mode for primary amines, typically found around 1600-1650 cm⁻¹.

C-H bending: Vibrations from the CH2 and CH3 groups, occurring in the 1350-1470 cm⁻¹ region.

C-N stretching: Associated with both the piperidine and butylamine moieties, expected in the 1000-1250 cm⁻¹ range.

Table 3: Predicted Major Vibrational Frequencies and Their Assignments

| Predicted Frequency (cm⁻¹) (Scaled) | Vibrational Mode | Functional Group |

| 3450 - 3350 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 2980 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂, CH) |

| 1620 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1460 | C-H Bend (Scissoring/Asymmetric) | Methylene/Methyl (-CH₂/CH₃) |

| 1200 - 1050 | C-N Stretch | Tertiary & Primary Amine |

Note: Frequencies are representative and correspond to typical regions for these functional groups based on DFT studies of similar molecules. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling

While quantum chemical calculations provide detailed information on static, optimized structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. researchgate.net

The conformation and dynamic behavior of this compound are expected to be significantly influenced by the solvent. nih.gov MD simulations in an explicit solvent environment can model these effects accurately.

In Non-Polar Solvents (e.g., hexane): The molecule would likely adopt more compact conformations to minimize its surface area. Intramolecular hydrogen bonding between the primary amine hydrogen and the tertiary piperidine nitrogen might occur, although this is generally a weak interaction.

In Polar Aprotic Solvents (e.g., DMSO): The solvent would interact with the molecule through dipole-dipole interactions, potentially stabilizing more extended conformations compared to the gas phase.

In Polar Protic Solvents (e.g., water): This environment would have the most dramatic effect. The primary amine group is a strong hydrogen bond donor and acceptor, while the tertiary amine is an acceptor. Strong hydrogen bonds would form between the amine groups and water molecules. acs.org This solvation would stabilize extended conformations of the butylamine chain and influence the equilibrium between different ring conformers. The constant formation and breaking of hydrogen bonds would govern the molecule's rotational and translational dynamics in solution.

The presence of hydrogen bond donors (N-H in the primary amine) and acceptors (the nitrogen atoms of both amines) allows for self-association. unacademy.com In the pure liquid state or in non-polar solvents, molecules of this compound can form intermolecular hydrogen bonds.

MD simulations can be used to study the propensity for aggregation. The primary interaction would be the N-H···N hydrogen bond between the primary amine of one molecule and either the primary or tertiary amine nitrogen of another. acs.org This can lead to the formation of transient dimers, trimers, or larger aggregates. The radial distribution function (RDF) from an MD simulation can quantify this behavior by showing the probability of finding another molecule at a certain distance from a reference molecule, with a sharp peak at short distances indicating strong intermolecular association.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, where extensive experimental data on its various activities might be lacking, QSAR can serve as a valuable predictive tool. By analyzing a dataset of structurally similar piperidine derivatives with known activities, a model can be developed to forecast the potential activity of this compound.

The foundation of a QSAR model lies in the numerical representation of the molecular structure through descriptors. These descriptors quantify different aspects of the molecule's physicochemical properties. For this compound, a variety of descriptors would be generated to capture its structural nuances. These can be broadly categorized as follows:

1D Descriptors: These are the most straightforward descriptors and include counts of atoms, bonds, and molecular weight.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices (e.g., Balaban J index, Wiener index), molecular connectivity indices, and counts of specific structural fragments. These descriptors provide information about the branching and shape of the molecule.

3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and include steric parameters (e.g., molecular volume, surface area) and electronic properties (e.g., dipole moment, partial charges). For piperidine derivatives, 3D descriptors are often crucial for accurate QSAR modeling due to the defined geometry of the piperidine ring. tandfonline.comnih.gov

Once a large pool of descriptors is generated, a critical step is the selection of a smaller, more relevant subset to be used in the final model. This is essential to avoid overfitting and to create a model that is both predictive and interpretable. Various statistical methods can be employed for descriptor selection, including:

Stepwise Regression: Descriptors are sequentially added to or removed from the model based on their statistical significance.

Genetic Algorithms (GA): This is an optimization technique that mimics the process of natural selection to identify the best combination of descriptors. tandfonline.comnih.gov

Partial Least Squares (PLS): This method is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. nih.govtandfonline.com

The table below illustrates a hypothetical selection of descriptors that could be relevant for a QSAR study of piperidine derivatives, including this compound.

| Descriptor Type | Descriptor Name | Description | Hypothetical Value for this compound |

| 1D | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 170.32 g/mol |

| 2D | Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | 29.26 Ų |

| 2D | Number of Rotatable Bonds | The count of bonds that allow free rotation around them. | 5 |

| 3D | Molecular Volume | The volume occupied by the molecule in 3D space. | 185.4 ų |

| 3D | Dipole Moment | A measure of the separation of positive and negative charges in the molecule. | 1.8 D |

With the selected descriptors, a predictive QSAR model can be developed using various statistical and machine learning techniques. For piperidine derivatives, both linear and non-linear models have been successfully applied. nih.govresearchgate.net

Multiple Linear Regression (MLR): This method establishes a linear relationship between the descriptors and the biological activity. tandfonline.comnih.gov

Partial Least Squares (PLS): As mentioned earlier, PLS can also be used for model development and is effective in handling complex datasets. nih.govtandfonline.com

Artificial Neural Networks (ANN): ANNs are capable of modeling complex non-linear relationships and have shown superior predictive power in some QSAR studies of piperidine derivatives compared to linear models. nih.gov

The robustness and predictive power of the developed QSAR model must be rigorously validated. This is typically done through both internal and external validation procedures.

Internal Validation: This involves assessing the model's performance on the same dataset that was used for its development. A common technique is leave-one-out cross-validation (Q²) , where one compound is removed from the dataset, the model is rebuilt, and the activity of the removed compound is predicted. A high Q² value (typically > 0.5) indicates good internal consistency. tandfonline.com

External Validation: This is a more stringent test of the model's predictive ability. The initial dataset is divided into a training set (for model development) and a test set (for validation). The model's ability to predict the activities of the compounds in the test set is evaluated using statistical metrics like the coefficient of determination (R²) for the test set. nih.govtandfonline.com

The following table presents hypothetical validation statistics for a QSAR model developed for a series of piperidine derivatives.

| Validation Parameter | Description | Hypothetical Value |

| R² (Training Set) | Coefficient of determination for the training set. | 0.85 |

| Q² (Cross-Validation) | Coefficient of determination for leave-one-out cross-validation. | 0.72 |

| R² (Test Set) | Coefficient of determination for the external test set. | 0.81 |

| RMSE | Root Mean Square Error of prediction. | 0.25 |

These hypothetical results would suggest a robust and predictive QSAR model capable of providing reliable estimations of the biological activity of new piperidine derivatives like this compound.

Docking Studies and Ligand-Target Interactions (Theoretical Framework)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. For this compound, docking studies can provide valuable insights into its potential interactions with various biological targets, helping to elucidate its mechanism of action and guide the design of more potent analogs.

The primary goal of molecular docking is to predict the most likely binding pose of a ligand within the active site of a protein. This is achieved through a combination of a search algorithm and a scoring function.

Search Algorithm: This explores the conformational space of the ligand and its possible orientations within the receptor's binding pocket.

Scoring Function: This estimates the binding affinity for each generated pose. The pose with the best score is considered the most likely binding mode.

For a flexible molecule like this compound, the docking process would involve exploring the various conformations of its butylamine chain and the methylpiperidine ring to find the optimal fit within the target's active site. The accuracy of the docking protocol is often validated by redocking a known co-crystallized ligand into its corresponding protein structure and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the experimental structure. An RMSD value of less than 2.0 Å is generally considered a successful validation.

Once a plausible binding pose is identified, a detailed analysis of the intermolecular interactions between the ligand and the receptor is performed. These interactions are crucial for the stability of the ligand-receptor complex and determine the binding affinity. The primary types of interactions that would be analyzed for this compound include:

Hydrogen Bonds: The primary amine group and the nitrogen atom in the piperidine ring of the molecule can act as hydrogen bond acceptors and donors, respectively, forming strong interactions with polar residues in the active site.

Hydrophobic Interactions: The methyl group and the aliphatic portions of the piperidine ring and the butyl chain can engage in hydrophobic interactions with nonpolar residues of the target protein.

Electrostatic Interactions: The charged amine group at physiological pH can form favorable electrostatic interactions with negatively charged residues in the binding pocket.

| Interaction Type | Interacting Residues (Hypothetical) | Interaction Energy (kcal/mol) |

| Hydrogen Bond | Asp120, Glu234 | -5.8 |

| Electrostatic Interaction | Asp120 | -4.2 |

| Hydrophobic Interaction | Leu89, Val156, Ile201 | -3.5 |

| Total Binding Energy | -13.5 |

Such a detailed analysis of the binding pose and interaction energies can provide a rational basis for the observed (or predicted) activity of this compound and can guide future efforts in designing derivatives with improved affinity and selectivity for a specific biological target.

Chemical Reactivity and Reaction Mechanisms Involving 4 3 Methylpiperidin 1 Yl Butan 1 Amine

Basicity and Nucleophilicity of the Amine Functionality

The primary amine group at the terminus of the butyl chain is a principal site of reactivity, exhibiting both basic and nucleophilic characteristics.

Simple primary alkylamines typically have pKa values for their conjugate acids in the range of 10 to 11. The tertiary amine within the piperidine (B6355638) ring is also basic. The basicity of N-alkylpiperidines is influenced by the steric environment around the nitrogen atom. Given the presence of two basic centers, the pH of the solution will significantly affect the protonation state of the molecule. At physiological pH, it is likely that both amine groups will be protonated to some extent.

Table 1: Estimated pKa Values and pH-Dependent Protonation States

| Nitrogen Atom | Estimated pKa of Conjugate Acid | Predominant Species at pH < pKa | Predominant Species at pH > pKa |

| Primary Amine (-NH2) | ~10.5 | R-NH3+ | R-NH2 |

| Tertiary Piperidine Nitrogen | ~9-11 | >NH+ | >N- |

Note: These are estimated values based on similar structures and the actual pKa can be influenced by intramolecular interactions.

The primary amine in 4-(3-methylpiperidin-1-yl)butan-1-amine possesses a lone pair of electrons, making it a competent nucleophile. This nucleophilicity allows it to participate in both S(_N)2 and S(_N)1 reactions.

In an S(_N)2 (bimolecular nucleophilic substitution) reaction, the primary amine can attack an electrophilic carbon center, displacing a leaving group in a single, concerted step. The rate of this reaction is dependent on the concentration of both the amine and the electrophile. The relatively unhindered nature of the primary amine group favors its participation in S(_N)2 reactions with primary and some secondary alkyl halides.

In the context of S(_N)1 (unimolecular nucleophilic substitution) reactions, the amine can act as a nucleophile that attacks a carbocation intermediate. The rate of an S(_N)1 reaction is primarily dependent on the stability of the carbocation formed from the electrophile.

Reactions at the Piperidine Nitrogen Atom

The tertiary nitrogen within the 3-methylpiperidine (B147322) ring also exhibits characteristic reactivity, primarily centered around its basicity and ability to coordinate with other species.

Similar to the primary amine, the tertiary nitrogen of the piperidine ring is basic and can be protonated by acids to form an ammonium salt. The formation of salts is a common reaction for amines and is often used to improve their water solubility and crystalline properties. With the presence of two basic nitrogens, the addition of one equivalent of a strong acid would likely result in a mixture of singly protonated species, with the relative proportions depending on the respective pKa values. The addition of excess acid would lead to the formation of a dicationic salt.

The lone pairs of electrons on both the primary amine and the piperidine nitrogen allow this compound to act as a ligand in coordination complexes with metal ions. It can function as a monodentate ligand, coordinating through either the primary or tertiary nitrogen, or as a bidentate ligand, chelating to a metal center through both nitrogen atoms. The formation of a chelate ring is entropically favored. Diamines are known to form stable complexes with a variety of metal ions. The stability and structure of these complexes will depend on the nature of the metal ion, the solvent system, and the stoichiometry of the reactants.

Table 2: Potential Coordination Modes with Metal Ions (M)

| Coordination Mode | Description |

| Monodentate (Primary Amine) | The molecule binds to the metal center through the lone pair of the primary amine nitrogen. |

| Monodentate (Piperidine Nitrogen) | The molecule binds to the metal center through the lone pair of the tertiary piperidine nitrogen. |

| Bidentate (Chelating) | The molecule forms a chelate ring by coordinating to the metal center through both nitrogen atoms. |

Oxidation and Reduction Pathways

The amine functionalities in this compound can undergo oxidation and reduction reactions, leading to a variety of products.

The oxidation of the primary amine can lead to several products depending on the oxidizing agent and reaction conditions. Mild oxidation can yield hydroxylamines or imines, while stronger oxidizing agents can lead to the formation of oximes or nitro compounds.

The tertiary amine of the piperidine ring can be oxidized to an N-oxide. This transformation is commonly achieved using reagents such as hydrogen peroxide or peroxy acids. The N-oxide can also be formed through biological N-oxidation processes. nih.gov Furthermore, oxidation of N-alkyl piperidines can lead to the formation of iminium ions, which are valuable intermediates in organic synthesis. acs.org

The reduction of the amine groups themselves is not a typical transformation as they are already in a low oxidation state. However, functional groups that may be introduced onto the molecule through other reactions could be subject to reduction. For instance, if the primary amine were to be converted to an imine or an amide, these functional groups could be reduced back to an amine. The piperidine ring is a saturated heterocycle and is generally resistant to reduction under standard conditions. However, catalytic hydrogenation of N-acyl piperidines can lead to ring-opened products under certain conditions.

Synthesis and Exploration of Novel Derivatives and Analogs of 4 3 Methylpiperidin 1 Yl Butan 1 Amine

Design Principles for Structural Modification

The rational design of new chemical entities derived from 4-(3-methylpiperidin-1-yl)butan-1-amine relies on established medicinal chemistry principles. These strategies aim to systematically alter the physicochemical and pharmacological properties of the parent molecule.

Homologation and Isosteric Replacement Strategies

Homologation, the process of systematically increasing the length of a carbon chain, can be applied to the butylamine (B146782) side chain of this compound. This extension or shortening of the linker between the primary amine and the piperidine (B6355638) ring can influence the molecule's conformational flexibility and its ability to interact with biological targets.

Isosteric replacement is another key strategy, where a functional group is replaced by another with similar steric and electronic properties. For the butan-1-amine portion, isosteric replacements could include the introduction of ether or thioether linkages to modulate lipophilicity and hydrogen bonding capacity.

Introduction of Stereochemical Diversity

The presence of a chiral center at the 3-position of the piperidine ring in this compound offers an opportunity to explore stereochemical diversity. The synthesis of enantiomerically pure (R)- and (S)-isomers allows for the investigation of stereospecific interactions. Furthermore, the introduction of additional stereocenters on the piperidine ring or the butylamine chain can lead to a library of diastereomers with distinct three-dimensional arrangements.

Synthesis of Amide and Urea (B33335) Derivatives

The primary amine of this compound is a versatile handle for the synthesis of a wide array of amide and urea derivatives.

Amide Synthesis: Standard peptide coupling conditions can be employed to form amides. This involves reacting the primary amine with a carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. A variety of carboxylic acids, including aliphatic, aromatic, and heterocyclic acids, can be used to generate a diverse library of amide derivatives.

Urea Synthesis: Urea derivatives can be synthesized by reacting the primary amine with an isocyanate. Alternatively, a two-step procedure involving the reaction of the amine with a phosgene (B1210022) equivalent, such as triphosgene, to form an intermediate isocyanate, followed by the addition of a second amine, can be utilized to produce unsymmetrical ureas. The reaction of amines with CO2 under specific conditions can also yield urea derivatives in a more environmentally friendly approach.

Preparation of Substituted Piperidine Analogs

Modification of the 3-methylpiperidine (B147322) ring is a key strategy for exploring the structure-activity relationships of this compound analogs. Various synthetic methods can be employed to introduce a range of substituents at different positions on the piperidine ring.

One common approach is the use of substituted piperidones as starting materials. For example, Mannich condensation reactions involving an aldehyde, a ketone, and an amine can provide access to a variety of substituted 4-piperidones. These can then be further functionalized and elaborated to introduce the desired butylamine side chain. Reductive amination is another powerful tool for constructing substituted piperidines.

Incorporation into Peptidomimetics and Oligomers

The structural features of this compound, particularly the piperidine ring, make it an attractive building block for the synthesis of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced metabolic stability and oral bioavailability.

The piperidine moiety can serve as a scaffold to constrain the conformation of a molecule, mimicking the secondary structures of peptides like β-turns. The primary amine provides a point of attachment for coupling to amino acids or other building blocks to create novel oligomeric structures. The design of such peptidomimetics often involves computational modeling to predict the optimal presentation of functional groups for target interaction.

Exploration of Bioisosteric Replacements for the Amine or Piperidine Moiety

Bioisosteric replacement is a strategy used to replace a functional group with another that retains the desired biological activity while improving other properties.

Amine Bioisosteres: The primary amine group is a key pharmacophoric feature. However, it can be susceptible to metabolic degradation and can contribute to high polarity, which may limit cell permeability. Potential bioisosteric replacements for the primary amine include small, polar, neutral groups such as a hydroxyl or a primary amide. Heterocyclic rings like tetrazoles can also serve as bioisosteres for the amine, offering a different hydrogen bonding profile and metabolic stability.

Mechanistic Insights into the Non Clinical Biological Interactions of 4 3 Methylpiperidin 1 Yl Butan 1 Amine

In Vitro Assays for Receptor Binding Profiling (Excluding Specific Clinical Receptors)

In vitro receptor binding assays are fundamental in early drug discovery to determine the affinity of a compound for a wide range of biological targets. These assays help in identifying potential mechanisms of action and off-target effects.

Broad Spectrum Receptor Radioligand Binding Screens

Broad spectrum receptor radioligand binding screens are high-throughput assays that assess the ability of a test compound to displace a known radiolabeled ligand from a specific receptor. This provides a measure of the compound's binding affinity, typically expressed as the inhibition constant (Ki).

For piperidine-containing molecules, these screens have revealed affinities for various receptors. For instance, certain 3-substituted piperazine (B1678402) derivatives have been shown to interact with sigma (σ) receptors with moderate affinity. In one study, a phenylacetamide derivative of piperazine demonstrated a Ki value of 181 nM for the σ1 receptor, indicating a considerable and selective interaction. nih.govresearchgate.net

The general methodology for such an assay involves:

Preparation of Receptor Material: Homogenates from tissues known to express the target receptor (e.g., guinea pig brain for σ1 receptors) are prepared. nih.gov

Incubation: The tissue homogenate is incubated with a specific radioligand (e.g., [3H]-(+)-pentazocine for σ1 receptors) and varying concentrations of the test compound. nih.govrsc.org

Separation and Detection: The bound and unbound radioligand are separated, and the amount of bound radioactivity is measured.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.

Table 1: Illustrative Receptor Binding Affinities of Substituted Piperidine (B6355638)/Piperazine Derivatives

| Compound Class | Receptor Target | Radioligand | Ki (nM) | Reference Compound | Reference Ki (nM) |

|---|---|---|---|---|---|

| Phenylacetamide Piperazine | σ1 | 3H-pentazocine | 181 | - | - |

This table presents example data for piperidine/piperazine derivatives to illustrate the type of information obtained from radioligand binding screens and does not represent data for 4-(3-Methylpiperidin-1-yl)butan-1-amine. nih.govrsc.org

Cellular Permeability and Distribution in In Vitro Models

Understanding a compound's ability to cross biological membranes is critical for predicting its absorption and distribution. In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell assays are widely used for this purpose.

PAMPA and Caco-2 Cell Permeability Studies

PAMPA is a non-cell-based assay that predicts passive transcellular permeability. It utilizes a synthetic membrane impregnated with lipids to mimic the intestinal barrier. nih.govnih.gov

Caco-2 cell assays use a monolayer of human colorectal adenocarcinoma cells, which differentiate to form a polarized epithelial cell layer with tight junctions and transporter proteins, thus modeling the intestinal epithelium more closely. This model can assess both passive diffusion and active transport. nih.govresearchgate.net

A comparison of the two methods reveals their complementary nature:

PAMPA: High-throughput, cost-effective, and specific for passive transport.

Caco-2: Lower throughput, more complex, but provides information on both passive and active transport mechanisms. nih.govnih.gov

Generally, a good correlation is observed between PAMPA and Caco-2 permeability for compounds that are primarily absorbed via passive diffusion. nih.gov For piperine, a compound containing a piperidine ring, inclusion complexation has been shown to reduce the efflux ratio in Caco-2 cells, indicating an alteration in its transport across the cell monolayer. researchgate.net

Table 3: Comparison of PAMPA and Caco-2 Permeability Assays

| Feature | PAMPA | Caco-2 Cell Assay |

|---|---|---|

| Model System | Artificial lipid-infused membrane | Monolayer of human intestinal cells |

| Transport Mechanisms | Passive diffusion only | Passive diffusion and active transport |

| Throughput | High | Low to medium |

| Cost | Low | High |

Cellular Uptake and Efflux Mechanisms

Caco-2 cell models are particularly useful for investigating the role of transporters in a compound's permeability. By comparing the permeability in the apical-to-basolateral (A-B) direction with the basolateral-to-apical (B-A) direction, an efflux ratio (ER) can be calculated (ER = Papp(B-A) / Papp(A-B)). An efflux ratio significantly greater than 1 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). researchgate.net

For weakly basic drugs, the permeability in Caco-2 cells can be influenced by pH, as both the uncharged and charged forms of the drug may permeate the membrane, in contrast to PAMPA where only the uncharged form is typically permeable. nih.gov

Molecular Interactions with Biological Macromolecules (e.g., DNA, RNA, Lipids in vitro)